Equilin sulfate
Overview
Description
Prempro-equilin sulfate is a compound that is part of the conjugated estrogens used in hormone replacement therapy. It is derived from the urine of pregnant mares and contains a mixture of estrogen compounds, including equilin sulfate. This compound is primarily used to treat symptoms associated with menopause, such as hot flashes, vaginal dryness, and osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Equilin sulfate is synthesized through the extraction of estrogens from the urine of pregnant mares. The process involves the collection of urine, followed by purification and isolation of the estrogenic compounds. The estrogens are then conjugated to sulfate groups to increase their water solubility .
Industrial Production Methods
Industrial production of this compound involves large-scale collection of pregnant mares’ urine, followed by a series of purification steps to isolate the desired estrogenic compounds. These compounds are then chemically modified to form sulfate conjugates, which are used in pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
Equilin sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different estrogenic metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro forms.
Substitution: Substitution reactions can modify the sulfate group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the sulfate group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include different estrogenic metabolites, such as estrone, estradiol, and their corresponding sulfate conjugates .
Scientific Research Applications
Equilin sulfate has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of estrogenic compounds in various chemical reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Used in hormone replacement therapy to alleviate menopausal symptoms and prevent osteoporosis.
Industry: Employed in the production of pharmaceutical formulations for hormone replacement therapy.
Mechanism of Action
Equilin sulfate exerts its effects by binding to estrogen receptors in various tissuesUpon binding to these receptors, this compound activates signaling pathways that lead to the alleviation of menopausal symptoms and the maintenance of bone density .
Comparison with Similar Compounds
Similar Compounds
Estrone sulfate: Another major component of conjugated estrogens, used in hormone replacement therapy.
Estradiol sulfate: A potent estrogenic compound with similar therapeutic applications.
17-alpha-dihydroequilin sulfate: A metabolite of this compound with estrogenic activity.
Uniqueness
This compound is unique due to its origin from pregnant mares’ urine and its specific estrogenic profile. It has a different chemical structure compared to human estrogens, which contributes to its distinct pharmacological properties .
Properties
IUPAC Name |
[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBYRYVLFAUXBJ-HFTRVMKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16680-47-0 (hydrochloride salt) | |
Record name | Equilin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30872974 | |
Record name | Equilin sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27540-07-4 | |
Record name | Equilin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Equilin sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EQUILIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D507VOE6VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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